Evidence #1: Regiochemical Integrity in the 1,2,3-Triazolo[4,5-c]pyridine Core Scaffold
The target compound is specifically a 1H-[1,2,3]triazolo[4,5-c]pyridine isomer. This regioisomerism is a key differentiator from the more common [1,2,4]triazolo[4,3-a]pyridine scaffold, which is subject to Dimroth rearrangement under certain synthetic conditions [1]. The synthesis of the target's core involves a specific nitration-cyclization sequence of 3,4-diaminopyridine precursors in nitric/sulfuric acid at 60°C, which yields the 1-substituted 4-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide framework with high fidelity [2].
| Evidence Dimension | Chemical Stability and Regioisomeric Fidelity |
|---|---|
| Target Compound Data | Stable 1H-[1,2,3]triazolo[4,5-c]pyridine core. The parent compound is a known entity (CAS 273-05-2) and forms the basis for the target's scaffold . |
| Comparator Or Baseline | Other triazolopyridine regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyridines) can undergo Dimroth rearrangement, especially with electron-withdrawing substituents [1]. |
| Quantified Difference | Qualitative difference in stability and synthetic predictability. |
| Conditions | Comparison of known chemical properties and synthetic literature for triazolopyridine regioisomers. |
Why This Matters
This defines the specific scaffold and ensures that the core structure matches the one used in documented SAR studies for Mps-1 and P2X7 inhibitors, avoiding the confounding factor of scaffold isomerism.
- [1] Smolyar, N. N.; Vasilechko, A. B. Cyclization of substituted 3,4-diaminopyridines into 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives during the nitration process. *Russian Journal of Organic Chemistry* **2010**, *46* (8), 1219–1222. View Source
- [2] Smolyar, N. N.; Vasilechko, A. B. Cyclization of substituted 3,4-diaminopyridines into 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives during the nitration process. *Russian Journal of Organic Chemistry* **2010**, *46* (8), 1219–1222. View Source
